Azoxybenzene

Electrophilic substitution Chlorination kinetics Halogenation

Select Azoxybenzene (CAS 20972-43-4) for its irreplaceable N-oxide functionality: a polarized N→O bond and planar C2N2O core (~1.23 Å) that enable faster cis-to-trans thermal relaxation (Ea 66±7 kJ/mol), reversible oxidation for catholyte applications, and superior reactivity in electrophilic chlorination. Procure ≥98% purity to ensure reproducible kinetics and phase behavior—standard azo or nitroso analogs cannot match this performance.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 20972-43-4
Cat. No. B3421426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoxybenzene
CAS20972-43-4
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-]
InChIInChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H
InChIKeyGAUZCKBSTZFWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
INSOL IN WATER;  SOL IN ALCOHOL & ETHER;  43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





Azoxybenzene (CAS 20972-43-4): Key Physicochemical and Structural Properties for Research Procurement


Azoxybenzene (CAS 20972-43-4), a member of the azoxyarene class, is a yellow, low-melting solid (mp 35.5–36.5°C) characterized by the distinctive N-oxide functional group (C6H5N(O)NC6H5) [1]. This N-oxide functionality imparts a polarized N→O bond and a planar C2N2O core with nearly equivalent N-N and N-O bond lengths of approximately 1.23 Å, conferring unique redox and intermolecular properties distinct from its azo and nitroso analogs [2].

Why Generic Substitution of Azoxybenzene with Azo- or Nitrosoarenes is Scientifically Inadvisable


Azoxybenzene's N-oxide functional group imparts electronic, redox, and stereoelectronic properties that cannot be replicated by structurally similar azo (N=N) or nitroso (N=O) compounds. Its electron distribution and chemical reactivity are fundamentally different, impacting reaction rates, product selectivity, and material performance in ways that generic substitution would undermine [1]. The following quantitative evidence demonstrates the specific, measurable differences that necessitate the deliberate selection of azoxybenzene over its closest analogs for targeted applications.

Azoxybenzene Procurement Evidence: Quantified Differentiation from Azo- and Nitrosoarenes


Electrophilic Chlorination Reactivity of Azoxybenzene vs. Azobenzene

In electrophilic chlorination with molecular chlorine, azoxybenzene demonstrates significantly higher reactivity than azobenzene. This difference stems from azobenzene's formation of stable complexes with halogens, which sequester the electrophile and inhibit the reaction, a phenomenon not observed with azoxybenzene [1].

Electrophilic substitution Chlorination kinetics Halogenation

Electrophilic Chlorination with Chlorine Acetate: Activation Contrast

Conversely, in reactions with protonated chlorine acetate, the activation pattern is reversed. Azobenzene is strongly activated, while azoxybenzene exhibits lower reactivity toward this specific electrophile [1]. This dichotomy underscores that the N-oxide group in azoxybenzene fundamentally alters the electron density and complexation behavior compared to the azo group.

Electrophilic substitution Kinetics Synthetic methodology

Redox Behavior: Reversible Oxidation Potential of Azoxybenzenes

Azoxybenzenes (AOBs) exhibit a distinct and promising reversible oxidation process, a redox feature that differentiates them from azobenzenes (ABs) and makes them potential candidates for catholyte materials in energy storage systems [1]. This reversible oxidation is a key electrochemical differentiator.

Electrochemistry Energy Storage Redox Flow Batteries

Electrochemical Reversibility of Azoxybenzene Radical Anion Couple

The electrochemical reversibility of the azoxybenzene/azoxybenzene radical anion couple is decreased by the presence of oxides at the surface of copper and nickel electrodes. In contrast, the reversibility of the analogous nitrosobenzene and azobenzene couples remains largely unaffected by surface oxides on these electrodes [1]. This highlights a unique sensitivity of azoxybenzene's redox behavior to electrode surface conditions.

Electrochemistry Cyclic Voltammetry Radical Anion Stability

Cis-Trans Isomerization: Thermal Relaxation Activation Energy

In a room-temperature nematic liquid crystal mixture, the activation energy for thermal relaxation from the cis to the trans isomer of azoxybenzene was determined to be 66 ± 7 kJ/mol. This value is reported to be less than that typically observed for azobenzene in solution [1].

Photochemistry Liquid Crystals Molecular Switches

Liquid Crystalline Nematic Phase Temperature Range of Azoxy vs. Azo Analogs

In a comparative study of p-alkyl-p′-alkoxy-substituted compounds, the azoxybenzene derivatives consistently exhibited appreciably wider nematic temperature ranges compared to their azo counterparts [1]. This broader liquid crystalline phase window is a direct consequence of the N-oxide group's influence on intermolecular interactions and molecular packing.

Liquid Crystals Mesomorphism Materials Science

Validated Application Scenarios for Azoxybenzene (CAS 20972-43-4) in Advanced R&D


Synthetic Intermediate for Selective Electrophilic Halogenation

As a precursor or intermediate, azoxybenzene is the preferred substrate when synthetic routes demand electrophilic aromatic substitution with molecular chlorine, where its reactivity is superior to that of azobenzene due to the absence of deactivating halogen complexes [1].

Redox-Active Catholyte Material for Next-Generation Energy Storage

Azoxybenzene's distinct, reversible oxidation process makes it a candidate for catholyte development in redox-flow batteries, offering an alternative electrochemical mechanism to the reduction-based systems commonly employed with azobenzenes [1].

Component for Wide-Temperature-Range Nematic Liquid Crystal Mixtures

Incorporating azoxybenzene derivatives into liquid crystal formulations can broaden the nematic phase temperature range compared to azo-based analogs, enhancing the operational versatility of LC-based devices, displays, and sensors [1].

Photoswitchable Material with Tailored Thermal Relaxation Kinetics

For photoresponsive materials requiring a faster cis-to-trans thermal relaxation compared to azobenzene, azoxybenzene's lower activation energy (66 ± 7 kJ/mol) provides a kinetically distinct switching behavior in both solution and liquid crystal phases [1].

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